methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Overview
Description
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is a heterocyclic compound featuring a benzodiazole core with nitro, oxo, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
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Nitration of 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate
Starting Material: 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.
Reagents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Conditions: The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.
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Esterification
Starting Material: 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid.
Reagents: Methanol (CH₃OH) and a strong acid catalyst such as sulfuric acid (H₂SO₄).
Conditions: The reaction mixture is refluxed to facilitate the esterification process, resulting in the formation of methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Reduction
Reagents: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Conditions: Reduction reactions are usually carried out under mild conditions to selectively reduce the nitro group to an amino group.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: These reactions often require a base to deprotonate the nucleophile and facilitate the substitution process.
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Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Oxidation reactions are typically performed under acidic or basic conditions depending on the desired product.
Major Products
Reduction: 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or quinones.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studied for its ability to act against various microbial strains.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Materials Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate exerts its effects involves interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.
Methyl 6-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate: Contains a chloro group, leading to different reactivity and applications.
Uniqueness
Methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group allows for specific reactions and interactions that are not possible with its amino or chloro analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 6-nitro-2-oxo-1,3-dihydrobenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c1-17-8(13)4-2-5-6(11-9(14)10-5)3-7(4)12(15)16/h2-3H,1H3,(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGWDAJRQPDESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30707313 | |
Record name | Methyl 6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-23-0 | |
Record name | Methyl 6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30707313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-nitro-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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